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molecular formula C13H10F3N3O2 B182148 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile CAS No. 143782-20-1

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile

Cat. No. B182148
M. Wt: 297.23 g/mol
InChI Key: CYCKLVAQENOQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08624037B2

Procedure details

A mixture of 4-fluoro-2-(trifluoromethyl)benzonitrile (5.67 g, 30 mmoles), 5,5-dimethyl-hydantoin (7.68 g, 60 mmoles), K2CO3 (8.28 g, 60 mmoles) in DMF (45 ml) is distributed in equal parts into three tubes to be placed in a microwave oven. Under magnetic stirring, each tube is irradiated at 140° C. for 20 minutes. The reaction masses are then combined, poured into water (200 ml) and extracted with AcOEt (2×75 ml). The organic phases are combined, washed with salt water, dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure and the residue crystallizeds from Et2O (25 ml). After recrystallization from EtOH (75 ml), the powder is filtered and dried under vacuum. The expected compound is obtained in the form of a white solid with a yield of 46% (4.1 g). Melting point: 212-213° C.
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[CH3:14][C:15]1([CH3:22])[NH:19][C:18](=[O:20])[NH:17][C:16]1=[O:21].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH3:14][C:15]1([CH3:22])[C:16](=[O:21])[N:17]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=2)[C:18](=[O:20])[NH:19]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
7.68 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
8.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be placed in a microwave oven
CUSTOM
Type
CUSTOM
Details
Under magnetic stirring, each tube is irradiated at 140° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction masses
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (2×75 ml)
WASH
Type
WASH
Details
washed with salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallizeds from Et2O (25 ml)
CUSTOM
Type
CUSTOM
Details
After recrystallization from EtOH (75 ml)
FILTRATION
Type
FILTRATION
Details
the powder is filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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